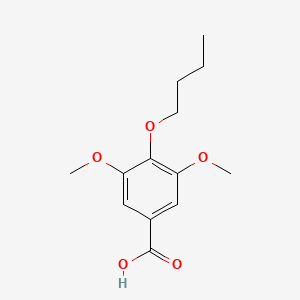

4-Butyloxy-3,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-4-5-6-18-12-10(16-2)7-9(13(14)15)8-11(12)17-3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEWGFZLBASBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440059 | |

| Record name | 4-butyloxy-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-84-8 | |

| Record name | 4-butyloxy-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 4 Butyloxy 3,5 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization. Its ability to be converted into acyl halides, esters, and amides provides access to a multitude of more complex molecular architectures.

Formation of Acyl Halides (e.g., 4-Butoxy-3,5-dimethoxybenzoyl Chloride)

The conversion of 4-Butyloxy-3,5-dimethoxybenzoic acid to its corresponding acyl halide, such as 4-Butoxy-3,5-dimethoxybenzoyl chloride, is a crucial first step for many subsequent derivatization reactions. Acyl chlorides are significantly more reactive than the parent carboxylic acid, making them excellent intermediates for the synthesis of esters and amides.

A common and effective method for this transformation is the reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. researchgate.net This process is analogous to the synthesis of other substituted benzoyl chlorides, such as 3,4-dimethoxybenzoyl chloride and 4-acetoxy-3,5-dimethoxybenzoyl chloride, which are also prepared using thionyl chloride. ontosight.aigoogle.com The reaction is typically carried out in an inert solvent, and sometimes a catalytic amount of a tertiary amine like pyridine (B92270) is added to scavenge the HCl produced. researchgate.net

Table 1: Reagents for Acyl Halide Formation

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux in neat reagent or in an inert solvent (e.g., toluene) | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane) at room temperature, often with a catalytic amount of DMF | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Inert solvent, often with gentle heating | POCl₃, HCl |

Esterification and Transesterification Reactions

Esterification is a fundamental reaction of carboxylic acids, leading to the formation of esters which are valuable in their own right and as intermediates. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, and the water formed is removed. masterorganicchemistry.com

For 4-Butyloxy-3,5-dimethoxybenzoic acid, this would involve reacting it with a chosen alcohol (e.g., ethanol, methanol) under acidic conditions. ijstr.orgdergipark.org.tr Alternative methods for esterification that proceed under milder conditions have also been developed. These often involve the use of coupling agents that activate the carboxylic acid. For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable pathway for derivatization. While less common starting from the carboxylic acid, an ester of 4-Butyloxy-3,5-dimethoxybenzoic acid could be synthesized and then subjected to transesterification with a different alcohol, typically catalyzed by an acid or a base.

Amidation Reactions for Complex Benzamide (B126) Derivatives

The formation of an amide bond is one of the most important reactions in organic synthesis, and the carboxylic acid group of 4-Butyloxy-3,5-dimethoxybenzoic acid is readily converted into a variety of benzamide derivatives. researchgate.net This is typically achieved by reacting the carboxylic acid, or more commonly its activated form (like the acyl chloride), with a primary or secondary amine. researchgate.net The reaction of 4-Butoxy-3,5-dimethoxybenzoyl chloride with an amine would proceed via nucleophilic acyl substitution to yield the corresponding N-substituted benzamide.

Direct amidation of the carboxylic acid is also possible using a variety of coupling agents that activate the carboxyl group, facilitating the attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. google.com More recently, other reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the chemoselective amidation of carboxylic acids under mild conditions. researchgate.net These methods allow for the synthesis of a wide range of complex benzamide derivatives from 4-Butyloxy-3,5-dimethoxybenzoic acid by varying the amine component. researchgate.netnih.govmdpi.com

Transformations Involving the Butyloxy and Methoxy (B1213986) Ethereal Groups

The ether linkages in 4-Butyloxy-3,5-dimethoxybenzoic acid, both the methoxy and the butyloxy groups, offer further opportunities for chemical modification, although their cleavage requires more forcing conditions than reactions at the carboxylic acid site.

Selective Demethylation and Dealkylation Strategies

The selective cleavage of the methyl ethers (demethylation) in the presence of the butyl ether is a challenging but achievable transformation. The choice of reagent and reaction conditions is critical to achieve selectivity. Lewis acids are commonly employed for the cleavage of aryl methyl ethers. For instance, aluminum halides can be used for the regioselective demethylation of polymethoxybenzoic acid derivatives. google.com Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers, although it may lack selectivity in a molecule with multiple ether linkages. rsc.org

A patent describes a process for the regioselective demethylation of a p-methoxy group in 3,4,5-trimethoxy benzoic acid esters using an excess of an alkali hydroxide (B78521) in ethylene (B1197577) glycol. google.com Another approach involves the use of 3-mercaptopropionic acid with a base to selectively demethylate aromatic methyl ethers. google.com The relative reactivity of the methoxy versus the butyloxy group would depend on the specific reagent and mechanism, but often, the less sterically hindered methyl ether is more susceptible to cleavage.

Cleavage of the Butyl Ether Linkage

Cleavage of the butyl ether linkage involves breaking the C-O bond between the aromatic ring and the butoxy group. Aryl alkyl ethers are generally stable but can be cleaved under specific conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave ethers, although this method can be harsh and may also affect the methoxy groups. tandfonline.comwikipedia.org

Alternative methods for the cleavage of aryl alkyl ethers have been developed. For example, cerium(III) chloride in combination with sodium iodide has been reported for the facile cleavage of aliphatic and aromatic tert-butyl ethers. researchgate.net While the substrate is a normal butyl ether, this suggests that mixed metal-halide systems could be effective. Photochemical cleavage of aryl tert-butyl ethers in methanol (B129727) has also been demonstrated, yielding the corresponding phenol. acs.orgnih.gov The cleavage of aryl ethers can also be achieved using strongly basic reagents like organolithium compounds. wikipedia.org The choice of method would depend on the desired selectivity and the compatibility with other functional groups in the molecule.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Common Reagents | Product |

| Carboxylic Acid | Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride |

| Carboxylic Acid | Esterification | Alcohol, H⁺ catalyst; DMTMM | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agents (DCC, EDC) | Amide |

| Methoxy Ether | Demethylation | BBr₃, Alkali Hydroxides, 3-Mercaptopropionic Acid | Phenol |

| Butyloxy Ether | Dealkylation | HBr, HI, CeCl₃/NaI | Phenol |

Aromatic Ring Functionalization and Modification

The aromatic ring of 4-butyloxy-3,5-dimethoxybenzoic acid possesses two electron-donating methoxy groups and a butyloxy group, which are expected to activate the ring towards electrophilic attack. Conversely, the carboxylic acid group is a deactivating group. The interplay of these substituents would govern the regioselectivity of functionalization reactions.

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The activating effect of the two methoxy groups and the butyloxy group would direct incoming electrophiles to the ortho and para positions. In the case of 4-butyloxy-3,5-dimethoxybenzoic acid, the para position to the butyloxy group is occupied by the carboxylic acid. The positions ortho to the butyloxy group (and meta to the carboxylic acid) are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on 4-butyloxy-3,5-dimethoxybenzoic acid would need to be determined experimentally.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Butyloxy-3,5-dimethoxybenzoic Acid

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-butyloxy-3,5-dimethoxybenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-butyloxy-3,5-dimethoxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-4-butyloxy-3,5-dimethoxybenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-butyloxy-3,5-dimethoxybenzoic acid |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG). This would direct lithiation to the positions ortho to the carboxylate.

In the case of 4-butyloxy-3,5-dimethoxybenzoic acid, the positions ortho to the carboxylic acid are the 2- and 6- positions on the aromatic ring. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a coordinating agent like TMEDA, could potentially lead to the formation of a dilithiated species at these positions. Quenching this intermediate with various electrophiles would introduce substituents at the 2- and/or 6-positions.

Oxidative and Reductive Transformations of the Aromatic Core and Side Chains

The electron-rich aromatic ring of 4-butyloxy-3,5-dimethoxybenzoic acid would be susceptible to oxidation. Oxidizing agents could potentially lead to dearomatization or cleavage of the ring. The benzylic positions of the butyloxy and methoxy groups are also potential sites for oxidative modification.

Reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would result in the formation of a substituted cyclohexanecarboxylic acid. The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Spectroscopic Characterization and Advanced Analytical Methods

Comprehensive Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "4-Butyloxy-3,5-dimethoxybenzoic acid" reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a singlet in the downfield region, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the two methoxy (B1213986) groups (-OCH₃) also give rise to a sharp singlet. The butyloxy side chain exhibits a series of multiplets corresponding to the four different sets of methylene (B1212753) and methyl protons. The chemical shifts and coupling patterns of these signals provide definitive evidence for the presence and connectivity of the butyloxy group. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "4-Butyloxy-3,5-dimethoxybenzoic acid" gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the carbons of the two equivalent methoxy groups, and the four distinct carbons of the butyloxy chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal correlations between coupled protons, for instance, within the butyloxy chain. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 | ~170-175 |

| Aromatic CH (C2, C6) | ~7.2-7.4 | ~106-108 |

| Methoxy (-OCH₃) | ~3.8-3.9 | ~56 |

| Butyloxy (-OCH₂CH₂CH₂CH₃) | ~4.0 (α-CH₂) | ~73 (α-C) |

| Butyloxy (-OCH₂CH₂CH₂CH₃) | ~1.8 (β-CH₂) | ~31 (β-C) |

| Butyloxy (-OCH₂CH₂CH₂CH₃) | ~1.5 (γ-CH₂) | ~19 (γ-C) |

| Butyloxy (-OCH₂CH₂CH₂CH₃) | ~0.9 (δ-CH₃) | ~14 (δ-C) |

| Aromatic C (C1) | - | ~125-127 |

| Aromatic C (C3, C5) | - | ~153-155 |

| Aromatic C (C4) | - | ~140-142 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "4-Butyloxy-3,5-dimethoxybenzoic acid". HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would involve the loss of the butyloxy group, the methoxy groups, and the carboxylic acid moiety. The detection of fragment ions corresponding to these losses helps to piece together the molecular structure. For instance, a prominent peak corresponding to the loss of a butyl group (C₄H₉) or a butoxy radical (OC₄H₉) would be expected.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "4-Butyloxy-3,5-dimethoxybenzoic acid" will exhibit characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

C-H stretching bands from the aromatic ring and the aliphatic butyloxy and methoxy groups, typically between 2850-3100 cm⁻¹.

C-O stretching bands from the ether linkages (both aryl-alkyl and alkyl-alkyl) in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "4-Butyloxy-3,5-dimethoxybenzoic acid" is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the substituted benzene ring. The presence of the carboxyl and ether functional groups influences the position and intensity of these absorption maxima (λmax). The specific λmax values can be useful for quantitative analysis and for monitoring reactions involving this compound. For similar phenolic compounds, absorption maxima are often observed in the range of 250-310 nm.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating "4-Butyloxy-3,5-dimethoxybenzoic acid" from any impurities or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of "4-Butyloxy-3,5-dimethoxybenzoic acid". A reverse-phase HPLC method is typically employed for this purpose. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical HPLC method for analyzing "4-Butyloxy-3,5-dimethoxybenzoic acid" would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any potential impurities with different polarities. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. The purity of the sample is determined by integrating the area of the peak corresponding to "4-Butyloxy-3,5-dimethoxybenzoic acid" and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Example HPLC Parameters

| Parameter | Condition |

| Column | Reverse-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., Start with 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection Wavelength | UV detection at λmax (e.g., ~260 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like 4-Butyloxy-3,5-dimethoxybenzoic acid, direct analysis by GC can be challenging due to its relatively low volatility and the polar nature of the carboxylic acid group. To overcome this, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable form. The most common method for carboxylic acids is silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS ester of 4-Butyloxy-3,5-dimethoxybenzoic acid is significantly more volatile and less polar, allowing for excellent separation on common non-polar or medium-polarity capillary columns. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative data and structural information. GC-MS is particularly informative, as the fragmentation pattern of the derivatized molecule can confirm its identity. The analysis of related hydroxy- and methoxy-benzoic acids by GC-MS has shown that characteristic fragments, such as the loss of a methyl group ([M-15]+) or the entire TMS group, are crucial for identification. researchgate.net

A typical GC analysis would involve a temperature-programmed oven to ensure the separation of the target compound from starting materials, by-products, or other analytes. The retention index, a normalized measure of retention time, for the TMS derivative of 4-Butyloxy-3,5-dimethoxybenzoic acid would be determined relative to a series of n-alkane standards. For comparison, the TMS derivative of the related compound 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) has a reported retention index of 1823 on a non-polar HP-5 MS column. nist.gov

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Derivatized 4-Butyloxy-3,5-dimethoxybenzoic acid

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split/Splitless (e.g., 1 µL injection volume, Split ratio 20:1) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-650 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of 4-Butyloxy-3,5-dimethoxybenzoic acid, which could for instance be prepared via the Williamson ether synthesis from a precursor like methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate) and a butyl halide, TLC is used to track the consumption of the starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, alongside spots of the pure starting materials as references. The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol). mdpi.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase.

The starting material, being more polar due to its free hydroxyl group, will have a stronger affinity for the silica gel and thus a lower Retention Factor (Rƒ) value. The product, 4-Butyloxy-3,5-dimethoxybenzoic acid (or its ester precursor), is less polar due to the ether linkage and will travel further up the plate, resulting in a higher Rƒ value. Visualization is achieved under a UV lamp (254 nm), where the aromatic rings of the compounds will appear as dark spots. mdpi.com Staining with a potassium permanganate (B83412) (KMnO₄) solution can also be used, which reacts with the oxidizable functional groups to produce colored spots. mdpi.com The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new, single spot for the product is prominent.

Table 2: Hypothetical TLC Monitoring of the Synthesis of Methyl 4-Butyloxy-3,5-dimethoxybenzoate

| Compound | Rƒ Value (Hexane:Ethyl Acetate 7:3) | UV (254 nm) Visualization |

| Methyl 4-hydroxy-3,5-dimethoxybenzoate (Starting Material) | 0.30 | Dark Spot |

| 1-Bromobutane (B133212) (Starting Material) | ~0.85 | Not UV Active |

| Methyl 4-Butyloxy-3,5-dimethoxybenzoate (Product) | 0.65 | Dark Spot |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of 4-Butyloxy-3,5-dimethoxybenzoic acid can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation in the solid state and how it packs into a crystal lattice through intermolecular interactions.

For benzoic acid derivatives, a common and structurally significant feature is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two separate molecules typically form a pair of strong hydrogen bonds (O-H···O=C), creating a stable, centrosymmetric eight-membered ring. This dimerization is a dominant feature in the crystal structures of many related compounds.

While specific crystallographic data for 4-Butyloxy-3,5-dimethoxybenzoic acid is not publicly available, the data from the closely related 3,4-dimethoxybenzoic acid illustrates the type of information that would be obtained. researchgate.net Analysis would likely reveal that the benzene ring is planar, with the carboxyl group potentially twisted slightly out of this plane. The two methoxy groups and the butyloxy chain would adopt specific conformations relative to the ring. The flexible butyloxy chain, in particular, would have defined torsional angles describing its spatial orientation. This packing arrangement influences the material's bulk properties, such as its melting point and solubility.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data (based on the related 3,4-dimethoxybenzoic acid)

| Parameter | Example Value/Description |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8727 |

| b (Å) | 8.4926 |

| c (Å) | 11.2333 |

| α (°) | 101.365 |

| β (°) | 102.010 |

| γ (°) | 105.784 |

| Volume (ų) | 424.75 |

| Z (Molecules per unit cell) | 2 |

| Key Structural Feature | Centrosymmetric hydrogen-bonded dimers |

Data presented is for 3,4-dimethoxybenzoic acid as a representative example. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated chemical characteristics.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. mdpi.com For a flexible molecule like 4-Butyloxy-3,5-dimethoxybenzoic acid, this process is coupled with conformational analysis to explore the various spatial arrangements (conformers) arising from rotation around single bonds. rsc.orguky.edu Key rotational degrees of freedom include the dihedral angles of the butoxy chain, the orientation of the methoxy (B1213986) groups, and the rotation of the carboxylic acid group relative to the benzene (B151609) ring. ucl.ac.uknih.gov

Computational studies on structurally related substituted benzoic acids have shown that the orientation of the carboxylic acid group and adjacent substituents significantly influences the molecule's stability and hydrogen bonding patterns. bohrium.comacs.org For 4-Butyloxy-3,5-dimethoxybenzoic acid, DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, would be employed to identify the global minimum energy conformer and the relative energies of other stable conformers. researchgate.netresearchgate.net This analysis is crucial, as different conformers can exhibit distinct biological activities and physical properties. rsc.org

Table 1: Representative Torsional Angles for Conformational Analysis

This table illustrates the key dihedral angles that would be investigated during the conformational analysis of 4-Butyloxy-3,5-dimethoxybenzoic acid.

| Torsional Angle | Description | Typical Range (°C) |

| τ1 (C-C-O-C) | Rotation of the butoxy chain relative to the ring | 0 to 360 |

| τ2 (C-O-C-C) | Rotation within the butoxy chain (gauche/anti) | -180 to 180 |

| τ3 (Ar-C-O-H) | Orientation of the carboxylic acid proton (syn/anti) | ~0 or ~180 |

| τ4 (Ar-C-O-CH3) | Orientation of the methoxy groups | 0 to 180 |

Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org This approach calculates the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). liverpool.ac.uk Studies have shown that methods like B3LYP with appropriate basis sets (e.g., 6-311++G(2d,p)) provide excellent correlation with experimental shifts for organic molecules, often achieving root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C. mdpi.comresearchgate.net

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

This table provides a hypothetical comparison of DFT-predicted and experimentally observed chemical shifts for key nuclei in 4-Butyloxy-3,5-dimethoxybenzoic acid, based on typical accuracies reported in the literature.

| Nucleus | Functional Group | Predicted Shift (ppm) | Experimental Shift (ppm) |

| ¹H | Aromatic (C2-H, C6-H) | 7.25 | 7.21 |

| ¹H | Methoxy (-OCH₃) | 3.91 | 3.88 |

| ¹H | Butoxy (-OCH₂-) | 4.05 | 4.01 |

| ¹H | Carboxyl (-COOH) | 12.50 | 12.45 |

| ¹³C | Carboxyl (-COOH) | 167.5 | 167.2 |

| ¹³C | Aromatic (C-O) | 153.0 | 152.8 |

| ¹³C | Methoxy (-OCH₃) | 56.5 | 56.3 |

Vibrational Frequencies: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of molecular motion. These frequencies can be directly compared to experimental infrared (IR) and Raman spectra. DFT calculations are known to systematically overestimate vibrational frequencies, so the results are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. nih.gov This analysis allows for definitive assignment of spectral bands, such as the characteristic C=O stretching frequency of the carboxylic acid group and the various C-H and C-O stretching and bending modes. nih.govresearchgate.net

Quantum chemistry is a vital tool for exploring the potential chemical reactivity of a molecule. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. mdpi.com This involves locating and characterizing transition state (TS) structures, which are the highest energy points along the reaction coordinate.

For a molecule like 4-Butyloxy-3,5-dimethoxybenzoic acid, this could involve studying its synthesis, metabolic degradation, or its role in a catalytic cycle. For instance, DFT calculations could be used to model the activation energy required for esterification of the carboxylic acid group or electrophilic substitution on the aromatic ring. mdpi.com The calculated energy of the transition state determines the activation energy (Ea) of the reaction, providing a quantitative measure of the reaction rate and feasibility. This knowledge is fundamental to understanding and predicting the chemical behavior of the compound.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques based on classical mechanics (using force fields) allow for the study of larger systems and longer timescales, providing insights into the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) simulations track the positions and velocities of atoms in a system over time by numerically solving Newton's equations of motion. researchgate.net For 4-Butyloxy-3,5-dimethoxybenzoic acid, an MD simulation would typically involve placing the molecule in a box of explicit solvent (e.g., water) and simulating its behavior for tens to hundreds of nanoseconds. nih.govnih.gov

This approach allows for a thorough exploration of the molecule's conformational landscape, revealing the accessible conformations and the dynamics of transitions between them. nih.gov The flexibility of the butoxy chain and its interactions with the solvent and the rest of the molecule can be quantified. nih.gov Analysis of the MD trajectory can yield important parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Table 3: Typical Parameters Analyzed in an MD Simulation

| Parameter | Description | Purpose |

| RMSD | Root-Mean-Square Deviation | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating overall stability. |

| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of individual atoms or residues around their average position, highlighting flexible regions. |

| Hydrogen Bonds | Inter- and Intramolecular H-bonds | Quantifies the formation and lifetime of hydrogen bonds with solvent or within the molecule itself. |

| SASA | Solvent Accessible Surface Area | Calculates the surface area of the molecule exposed to the solvent, indicating changes in folding or conformation. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). frontiersin.orgresearchgate.net This method is central to drug discovery and chemical biology for hypothesizing how a small molecule might interact with a biological target to elicit a response. pnas.orgacs.org

In a docking study involving 4-Butyloxy-3,5-dimethoxybenzoic acid, the molecule would be treated as a flexible ligand and docked into the active site of a target protein. nih.govresearchgate.net For example, based on studies of the structurally similar syringic acid, potential targets could include enzymes like xanthine (B1682287) oxidase or proteins involved in inflammatory pathways. semanticscholar.orgresearchgate.netnih.govtandfonline.com The docking algorithm samples numerous possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The resulting top-ranked poses provide detailed information on potential intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netnih.gov

Table 4: Representative Molecular Docking Results

This table shows hypothetical docking results for 4-Butyloxy-3,5-dimethoxybenzoic acid with a protein target, illustrating the type of data generated.

| Parameter | Result |

| Target Protein | Xanthine Oxidase (Hypothetical) |

| Binding Energy (kcal/mol) | -7.9 |

| Interacting Residues | PHE 798, GLN 767, ARG 912, SER 1080 |

| Hydrogen Bonds | Carboxylic acid with ARG 912; Methoxy oxygen with SER 1080 |

| Hydrophobic Interactions | Butoxy chain with PHE 798; Benzene ring with PHE 798 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of a series of compounds and their biological activities. In the context of 4-Butyloxy-3,5-dimethoxybenzoic acid, QSAR modeling can be a powerful tool for designing novel derivatives with potentially enhanced or specific activities. While specific QSAR studies on 4-Butyloxy-3,5-dimethoxybenzoic acid are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of similar substituted benzoic acids and related phenolic compounds.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are described by molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. For a series of 4-Butyloxy-3,5-dimethoxybenzoic acid derivatives, a QSAR model would be developed by first synthesizing a training set of compounds with variations in their structure. The biological activity of these compounds would then be experimentally determined. Subsequently, various molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that correlates the descriptors with the biological activity.

For instance, in designing derivatives of 4-Butyloxy-3,5-dimethoxybenzoic acid, one might explore substitutions at the aromatic ring or modifications of the butyloxy chain. The following table illustrates hypothetical descriptors that could be used in a QSAR study of such derivatives.

| Derivative | Electronic Descriptor (e.g., Hammett Constant σ) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., logP) | Hypothetical Biological Activity (IC50, µM) |

| 4-Butyloxy-3,5-dimethoxybenzoic acid | -0.25 | 65.4 | 2.8 | 15.2 |

| Derivative A (with electron-withdrawing group) | +0.23 | 70.1 | 2.9 | 8.5 |

| Derivative B (with bulkier substituent) | -0.20 | 85.6 | 3.5 | 20.1 |

| Derivative C (with increased hydrophobicity) | -0.25 | 68.2 | 4.2 | 12.7 |

This QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards compounds with higher predicted potency and reducing the need for extensive trial-and-error synthesis. Studies on other benzoic acid derivatives have successfully employed QSAR to elucidate the structural requirements for various biological activities, suggesting that this approach would be valuable for the targeted design of 4-Butyloxy-3,5-dimethoxybenzoic acid derivatives.

Theoretical Studies of Aromaticity and Substituent Effects

The aromaticity of the benzene ring in 4-Butyloxy-3,5-dimethoxybenzoic acid and the electronic effects of its substituents are crucial determinants of its chemical reactivity and biological activity. Theoretical studies, often employing quantum chemical calculations, provide valuable insights into these properties.

The aromaticity of the benzene ring is influenced by the substituents attached to it. The two methoxy groups (-OCH3) at positions 3 and 5, and the butyloxy group (-OC4H9) at position 4 are all electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This electron donation increases the electron density of the benzene ring, which can, in turn, affect its aromatic character. A common theoretical measure of aromaticity is the Nucleus-Independent Chemical Shift (NICS), where a more negative value indicates stronger aromaticity. It is generally observed that strong electron-donating or electron-withdrawing groups can cause a slight decrease in aromaticity due to increased charge localization.

The substituent effects in 4-Butyloxy-3,5-dimethoxybenzoic acid are a combination of inductive and resonance effects. The oxygen atoms of the methoxy and butyloxy groups are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the resonance effect (+R) of the lone pairs on the oxygen atoms, which delocalize into the benzene ring, is dominant. This net electron-donating character of the alkoxy groups activates the aromatic ring towards electrophilic substitution.

The carboxylic acid group (-COOH) at position 1 is an electron-withdrawing group, both through induction and resonance. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3 and 5). However, in 4-Butyloxy-3,5-dimethoxybenzoic acid, these positions are already substituted.

Theoretical calculations can quantify these substituent effects. For example, the Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The following table provides typical Hammett constants for the substituents of 4-Butyloxy-3,5-dimethoxybenzoic acid.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hammett Constant (σp) |

| -COOH | 1 | -I | -R | Electron-withdrawing | +0.45 |

| -OCH3 | 3, 5 | -I | +R | Electron-donating | -0.27 |

| -OC4H9 | 4 | -I | +R | Electron-donating | -0.32 |

These theoretical considerations are crucial for understanding the reactivity of 4-Butyloxy-3,5-dimethoxybenzoic acid and for predicting the outcome of chemical reactions. For instance, the electron-rich nature of the aromatic ring, due to the alkoxy groups, would make it susceptible to electrophilic aromatic substitution, while the carboxylic acid group would be the primary site for nucleophilic reactions.

Biological and Bio Inspired Research Applications

Exploration of General Biological Activities of Related Compounds and Derivatives

The versatile scaffold of benzoic acid and its substituted derivatives has led to their investigation in numerous biological contexts. These compounds exhibit a range of activities, from influencing plant-plant interactions to serving as building blocks for potent inhibitors of biological targets.

Antifungal Properties of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid, a key structural analog, has been identified as an antifungal agent. medchemexpress.comglpbio.cnbioscience.co.uk Research has demonstrated its isolation from the leaves of the chinaberry tree (Melia azedarach L.), where it contributes to the plant's natural defense mechanisms. medchemexpress.comglpbio.cn Studies have confirmed its activity against Ascochyta rabiei, the fungus responsible for chickpea blight. medchemexpress.com The broader family of benzoic acid derivatives has also shown significant antifungal potential. For instance, compounds isolated from the inflorescences of Piper cumanense were active against several phytopathogenic fungi, with notable efficacy against the Fusarium genus. nih.gov Similarly, 2,5-dimethoxybenzoic acid has been shown to completely inhibit the spore germination and mycelial growth of common postharvest pathogens like Botrytis cinerea and Rhizopus stolonifer at specific concentrations. researchgate.net

Allelopathic Potential Exhibited by Benzoic Acid Derivatives in Plant Systems

Allelopathy, the chemical inhibition of one plant by another, is a well-documented phenomenon involving benzoic acid derivatives. nih.govmdpi.com These compounds, released into the soil, can influence the growth and development of neighboring plants. nih.gov Research has shown that benzoic acid can suppress the root growth of mustard (Brassica juncea L.) seedlings in a concentration-dependent manner. nih.gov At the cellular level, these allelochemicals can cause disorganized cell arrangement, disrupt organelles, and damage cell morphology in the roots. nih.gov The mechanisms behind these effects include increasing cell membrane permeability and inhibiting nutrient uptake. nih.gov For example, treating cucumber with certain benzoic acid derivatives led to increased membrane permeability. nih.gov However, the allelopathic impact of these compounds in a natural environment can be limited by their sorption to soil particles. researchgate.net

Interaction with Biological Targets (e.g., hENT1 inhibition by dilazep (B1670637) derivatives involving 3,5-dimethoxybenzoic acid)

Derivatives of 3,5-dimethoxybenzoic acid are integral to the development of inhibitors for specific biological targets, such as the human equilibrative nucleoside transporter 1 (hENT1). nih.gov hENT1 is a protein that transports nucleosides like adenosine (B11128) across cell membranes, playing a role in various physiological processes. nih.govnih.gov The drug dilazep is a known hENT1 inhibitor. nih.govresearchgate.net In recent research, scientists have designed and synthesized novel derivatives of dilazep to better understand structure-activity relationships for hENT1 inhibition. nih.gov These studies have utilized 3,5-dimethoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid as key chemical intermediates. nih.govresearchgate.net It was found that altering the substitution patterns on the trimethoxy benzoate (B1203000) portion of the molecule could reduce its interaction within the transporter's binding pocket, leading to a lower affinity for hENT1. nih.gov This line of research aims to develop more potent and selective hENT1 inhibitors for potential therapeutic applications. nih.govnih.gov

Natural Occurrence and Biosynthetic Pathways of Analogous Structures

Many benzoic acid derivatives are not just laboratory reagents but are synthesized naturally by plants, where they play various roles in growth, defense, and signaling.

Isolation from Diverse Plant Sources (e.g., Melia azedarach L. leaves, rice)

Benzoic acid and its derivatives are widespread in the plant kingdom. nih.govresearchgate.net As previously noted, 3,5-dimethoxybenzoic acid has been isolated from the leaves of Melia azedarach. medchemexpress.comglpbio.cnbioscience.co.uk Phytochemical analysis of these leaves reveals a wide array of compounds, including various acids, flavonoids, and terpenoids. scispace.comresearchgate.net Benzoic acids are also found in staple crops like rice (Oryza sativa), where they are involved in processes such as defense signaling. nih.govresearchgate.net The biosynthesis of these compounds in plants is complex, originating from the primary metabolite L-phenylalanine. researchgate.nettu-braunschweig.de This precursor is converted to trans-cinnamic acid, which then undergoes a side-chain shortening process through either a β-oxidative or a non-β-oxidative pathway to yield the benzoic acid core structure. nih.gov

Interactive Data Table: Biological Activities of Benzoic Acid Derivatives Below is a summary of the discussed biological activities. Use the search bar to filter the table by compound or activity.

| Compound/Derivative Family | Biological Activity | Target/System | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzoic Acid | Antifungal | Ascochyta rabiei | medchemexpress.com |

| Benzoic Acid Derivatives | Allelopathy | Mustard (Brassica juncea L.), Cucumber (Cucumis sativus) | nih.govnih.gov |

| Dilazep Derivatives (from 3,5-dimethoxybenzoic acid) | hENT1 Inhibition | Human Equilibrative Nucleoside Transporter 1 | nih.govnih.gov |

| Dimethoxybenzoic Acids | Enzyme Substrate (Demethylation) | Cytochrome P450 CYP199A4 | rsc.orgresearchgate.net |

| 2,5-Dimethoxybenzoic Acid | Antifungal | Botrytis cinerea, Rhizopus stolonifer | researchgate.net |

Elucidation of Enzymatic Biosynthesis and Metabolic Transformations

The enzymatic pathways leading to the synthesis of 4-Butyloxy-3,5-dimethoxybenzoic acid and its subsequent metabolic transformations within biological systems are not well-established in current scientific literature. However, insights can be drawn from the extensively studied biosynthesis of its structural analog, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Syringic acid is a well-known phenolic compound derived from the shikimate pathway in plants and fungi.

The biosynthesis of syringic acid typically involves a series of enzymatic modifications of precursor molecules such as sinapic acid. For instance, the transformation of sinapic acid (3,5-dimethoxy-4-hydroxy cinnamic acid) can be initiated by enzymes like polyphenol oxidase. nih.gov This enzymatic oxidation can lead to the formation of various intermediates. nih.gov One proposed pathway involves the coupling of two phenoxy radicals to form a dilactone, which is then further transformed. nih.gov

While the butyloxy group of 4-Butyloxy-3,5-dimethoxybenzoic acid suggests a potential final enzymatic or synthetic alkylation step, specific enzymes responsible for attaching the butyl group to the 4-hydroxy position of a precursor like syringic acid have not been characterized.

Development of 4-Butyloxy-3,5-dimethoxybenzoic Acid as a Chemical Probe for Biological Systems

The potential development and application of 4-Butyloxy-3,5-dimethoxybenzoic acid as a chemical probe for investigating biological systems is an area that remains to be explored. Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific biological target, such as an enzyme or receptor, to elucidate its function.

The structure of 4-Butyloxy-3,5-dimethoxybenzoic acid, with its substituted benzene (B151609) ring, presents a scaffold that could be functionalized to create such probes. For instance, derivatives of the structurally related 3,5-dimethoxy-4-hydroxybenzaldehyde have been synthesized to create benzoyl hydrazones that exhibit enzyme inhibitory activity. tubitak.gov.tr These hydrazones have been studied for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. tubitak.gov.tr

Molecular modeling studies on these related compounds have been used to understand their binding mechanisms with target enzymes at an atomic level. tubitak.gov.tr Such computational approaches could theoretically be applied to predict the potential interactions of 4-Butyloxy-3,5-dimethoxybenzoic acid with various biological targets and guide its development as a chemical probe. However, empirical data from studies specifically utilizing 4-Butyloxy-3,5-dimethoxybenzoic acid for this purpose are not currently present in the scientific literature.

Applications in Advanced Materials Science and Engineering

Utilization as a Monomer in Polymer Chemistry

The molecular structure of 4-Butyloxy-3,5-dimethoxybenzoic acid makes it a prime candidate for use as a monomer in the synthesis of advanced polymers. The presence of a carboxylic acid group allows it to participate in condensation polymerization reactions, most notably to form polyesters and polyamides. These reactions typically involve reacting the carboxylic acid with a diol or a diamine to create the respective polymer linkages.

Furthermore, this compound can be conceptualized as an AB-type monomer, where the carboxylic acid (A) can react with a functional group (B) that could be introduced onto the molecule, for instance, by modifying the butoxy chain. More intriguingly, it can serve as a precursor to AB2-type monomers, which are fundamental for the synthesis of hyperbranched polymers. frontiersin.orgnih.gov For example, after protecting the carboxylic acid, the aromatic ring could undergo reactions to introduce two reactive sites, which, after deprotection, would yield an AB2 monomer. Hyperbranched polymers are a class of dendritic macromolecules known for their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups, which are desirable in coatings, additives, and drug delivery applications. cmu.eduacs.orgnih.gov The specific 3,5-dimethoxy substitution pattern is often derived from gallic acid, a common starting material for such complex architectures. mdpi.comnih.govresearchgate.net

Table 1: Potential Polymer Architectures from 4-Butyloxy-3,5-dimethoxybenzoic Acid

| Polymer Type | Monomer Functionality | Potential Polymerization Route | Key Properties of Resulting Polymer |

| Linear Polyester | As a mono-acid (with a diol) | Condensation Polymerization | Thermoplasticity, processability |

| Hyperbranched Polymer | As a precursor to an AB2 monomer | Step-growth Polycondensation | High solubility, low viscosity, high functionality |

Application as a Ligand in Coordination Chemistry

In the field of coordination chemistry, 4-Butyloxy-3,5-dimethoxybenzoic acid can function as a versatile ligand. The deprotonated form of the carboxylic acid group (carboxylate) is an excellent coordinating agent for a wide range of metal ions. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nature of the butoxy and methoxy (B1213986) groups can also influence the resulting structure and properties of these materials. These alkoxy groups can affect the solubility of the ligand and the final complex, as well as introduce steric effects that can direct the self-assembly of the coordination network.

The coordination of this ligand with metal centers can lead to materials with interesting properties, such as porosity, catalysis, and luminescence. For instance, the incorporation of metal ions with specific electronic or magnetic properties could lead to functional materials for gas storage, separation, or sensing. The fundamental chemistry of gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives to form metal-phenolic networks is well-established, suggesting that 4-Butyloxy-3,5-dimethoxybenzoic acid would exhibit similar capabilities in forming stable complexes with various metal ions. mdpi.com

Role as a Building Block for Functional Organic Materials

4-Butyloxy-3,5-dimethoxybenzoic acid serves as a crucial building block for the bottom-up synthesis of more complex functional organic materials. Its inherent chemical functionalities allow for a variety of transformations to create molecules with tailored properties.

One significant application is in the synthesis of liquid crystals. Alkoxybenzoic acids are well-known to exhibit liquid crystalline phases (mesophases). ed.govacs.orgunirioja.es This behavior arises from the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, creating a more elongated, rod-like structure that can self-assemble into ordered fluid phases. nih.gov The butoxy and methoxy side chains play a critical role in modulating the melting point and the stability of the liquid crystal phases. By systematically varying the length of the alkoxy chain, the mesophase behavior can be finely tuned. acs.org

Additionally, this compound can be a precursor for dendrimers and other dendritic materials. The 3,5-disubstitution pattern is a classic feature of branching units in dendrimer synthesis. For example, 3,5-dihydroxybenzoic acid is a common building block for creating the branching points in dendrimer structures. researchgate.netrsc.org By analogy, 4-Butyloxy-3,5-dimethoxybenzoic acid could be chemically modified to serve a similar role, leading to the creation of highly branched, monodisperse macromolecules with applications in catalysis, drug delivery, and nanoscience.

Exploration in Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. 4-Butyloxy-3,5-dimethoxybenzoic acid is an excellent candidate for exploration in this field due to its capacity for hydrogen bonding and other non-covalent interactions.

The primary mode of self-assembly for this molecule is through the formation of hydrogen-bonded dimers via its carboxylic acid group. tandfonline.comsemanticscholar.orgresearchgate.net This dimerization creates a larger, more anisometric (rod-like or lath-like) supramolecular unit. These dimers can then further organize through weaker van der Waals interactions between the aliphatic butoxy chains and π-π stacking of the aromatic rings, potentially leading to the formation of liquid crystalline phases or other ordered assemblies in the solid state. The interplay between these different non-covalent forces can be tuned by changing solvent conditions or temperature, allowing for control over the resulting supramolecular architecture.

Optoelectronic and Photonic Material Development

While 4-Butyloxy-3,5-dimethoxybenzoic acid itself is not a traditional chromophore, it can be a valuable component in the design of materials for optoelectronic and photonic applications. The electron-donating nature of the butoxy and methoxy groups can influence the electronic properties of larger conjugated systems into which this unit might be incorporated.

In the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices, the tuning of energy levels (HOMO and LUMO) of the active materials is crucial. By incorporating the 4-Butyloxy-3,5-dimethoxybenzoyl group into a polymer backbone or as a side chain on a conjugated molecule, it is possible to modulate these energy levels. The alkoxy groups generally raise the HOMO level, which can improve charge injection or modify the absorption spectrum of the material. Furthermore, the bulky butoxy group can be used to control the solid-state packing of the material, which is a critical factor in determining charge mobility and device performance. Although direct evidence is pending, the principles of molecular engineering in organic electronics suggest this as a promising avenue for future research.

Future Research Directions and Concluding Perspectives

Advancements in Scalable and Sustainable Synthetic Methodologies

The traditional synthesis of 4-Butyloxy-3,5-dimethoxybenzoic acid likely involves multi-step processes, such as the alkylation of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). While effective at the lab scale, these methods may face challenges in terms of scalability, cost-effectiveness, and environmental impact. Future research must prioritize the development of more efficient and sustainable synthetic routes.

Key areas for advancement include:

Green Chemistry Approaches: Investigating reaction conditions that minimize the use of hazardous solvents and reagents. This could involve exploring solid-state synthesis, aqueous reaction media, or the use of biodegradable catalysts. The principles of green chemistry aim to reduce the environmental footprint of chemical production, a growing necessity in the chemical industry.

Catalytic Systems: Developing novel catalysts that can facilitate the selective butylation of syringic acid with higher efficiency and under milder conditions. This could include phase-transfer catalysts or metal-organic frameworks (MOFs) that offer high selectivity and can be recycled.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow chemistry offers significant advantages in terms of safety, reaction control, scalability, and purification. A continuous process for producing 4-Butyloxy-3,5-dimethoxybenzoic acid would enable more rapid and on-demand synthesis, crucial for industrial applications.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the compound. Enzymes operate under mild conditions with high specificity, offering a highly sustainable alternative to traditional chemical methods.

In-depth Mechanistic Understanding of Chemical Reactivity and Selectivity

A thorough understanding of the chemical reactivity of 4-Butyloxy-3,5-dimethoxybenzoic acid is fundamental for its controlled modification and the synthesis of new derivatives. The molecule possesses several reactive sites: the carboxylic acid group, the aromatic ring, and the ether linkages.

Future mechanistic studies should focus on:

Selective Functionalization: Investigating the conditions required to selectively target one functional group over others. For example, developing protocols for esterification or amidation at the carboxylic acid group without cleaving the ether bonds.

Aromatic Ring Substitution: Studying the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the butoxy and methoxy (B1213986) groups will influence the position of incoming substituents, and a predictive understanding of these effects is crucial for designing new analogues.

Ether Bond Stability: Quantifying the stability of the butoxy and methoxy groups under various reaction conditions (e.g., acidic, basic, oxidative). This knowledge is essential to define the chemical space that can be explored without degrading the core scaffold.

Elucidation of Comprehensive Structure-Function Relationships Across Diverse Derivatives

The biological activity and material properties of 4-Butyloxy-3,5-dimethoxybenzoic acid are intrinsically linked to its molecular structure. A systematic exploration of structure-function relationships (SFR) is necessary to unlock the full potential of this chemical scaffold. This involves synthesizing a library of derivatives and evaluating how specific structural modifications impact their functional properties.

Key research activities would include:

Modification of the Alkoxy Chain: Synthesizing analogues with varying lengths and branching of the alkyl chain at the 4-position to study its influence on properties like lipophilicity, solubility, and biological target engagement.

Alteration of Methoxy Groups: Replacing the methoxy groups with other substituents (e.g., ethoxy, halogen, nitro groups) to probe the electronic and steric requirements for a desired function.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to a range of functional groups, such as esters, amides, and nitriles, to explore new chemical space and potential applications.

The data gathered from these studies would be invaluable for building predictive models that can guide the design of future compounds with optimized properties.

Table 1: Hypothetical Structure-Function Relationship Study

| Compound | Modification from Parent Compound | Observed Property 1 (e.g., IC50 in µM) | Observed Property 2 (e.g., Solubility in mg/L) |

|---|---|---|---|

| 4-Butyloxy-3,5-dimethoxybenzoic acid | Parent Compound | 15.2 | 50 |

| 4-Ethyloxy-3,5-dimethoxybenzoic acid | Shorter alkyl chain | 25.8 | 120 |

| 4-Hexyloxy-3,5-dimethoxybenzoic acid | Longer alkyl chain | 8.1 | 15 |

| Methyl 4-butyloxy-3,5-dimethoxybenzoate | Esterification of carboxylic acid | >100 (inactive) | 25 |

| 4-Butyloxy-3,5-diethoxybenzoic acid | Modification of methoxy groups | 12.5 | 40 |

Exploration of Novel and Niche Applications in Emerging Technologies

While the current applications of 4-Butyloxy-3,5-dimethoxybenzoic acid may be limited, its structure suggests potential utility in several emerging fields. Benzoic acid derivatives are known to serve as building blocks in various materials and as intermediates in the synthesis of pharmaceuticals. ontosight.ai

Future exploratory research could target:

Materials Science: Investigating its use as a monomer or additive in the development of specialty polymers, liquid crystals, or organic electronics. The aromatic core and flexible side chains could impart unique optical or thermal properties to new materials. ontosight.ai

Medicinal Chemistry: Using the compound as a scaffold for the development of new therapeutic agents. The specific substitution pattern may provide a unique starting point for designing molecules that can interact with biological targets.

Agrochemicals: Evaluating its potential as a lead compound for the development of new herbicides or fungicides, as many phenolic compounds exhibit biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. orscience.rumdpi.com These computational tools can dramatically accelerate the discovery and optimization of new molecules based on the 4-Butyloxy-3,5-dimethoxybenzoic acid scaffold.

Future directions in this area include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict the biological activity, toxicity, and physicochemical properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Employing generative AI models to design entirely new derivatives with desired properties. mdpi.com These algorithms can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry intuition. eurekaselect.com

Synthesis Planning: Using AI-powered retrosynthesis tools to identify the most efficient and sustainable synthetic routes for target derivatives. This can save significant time and resources in the lab.

Virtual Screening: Screening large virtual libraries of derivatives against biological targets to identify potential hits for further development. eurekaselect.com

Table 2: Application of AI/ML in Future Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. nih.gov | Prioritization of synthetic targets and reduction in unnecessary experiments. |

| Generative Models | Design novel derivatives with optimized properties. mdpi.com | Discovery of novel, potent, and patentable chemical entities. |

| Retrosynthesis Software | Plan optimal and sustainable synthetic pathways. | Accelerated synthesis of target compounds with higher yields and lower environmental impact. |

| Virtual Screening | Identify potential biological targets for the compound scaffold. | Discovery of new therapeutic applications and mechanisms of action. |

By pursuing these future research directions, the scientific community can fully elucidate the potential of 4-Butyloxy-3,5-dimethoxybenzoic acid, transforming it from a simple chemical entity into a valuable scaffold for innovation across multiple technological domains.

Q & A

Q. What are the established synthetic routes for 4-Butyloxy-3,5-dimethoxybenzoic acid, and what key reaction conditions are required?

The synthesis typically involves sequential functionalization of a benzoic acid precursor. A common approach includes:

Esterification : React 4-hydroxy-3,5-dimethoxybenzoic acid with butyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the butyloxy group.

Hydrolysis : Convert the ester intermediate back to the carboxylic acid using NaOH in a methanol/water mixture (e.g., 99% yield achieved under reflux conditions).

Purification : Use column chromatography (e.g., methanol-DCM gradient) or recrystallization from ethanol for final purity .

Key conditions : Anhydrous solvents, controlled temperature (e.g., 0°C for coupling reactions), and inert atmospheres (N₂) to prevent side reactions .

Q. What analytical techniques are recommended for characterizing 4-Butyloxy-3,5-dimethoxybenzoic acid?

- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., δH ~7.91 ppm for aromatic protons, δC ~169 ppm for carboxylic acid).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M–H]⁻ peak at m/z 261.0078 for a dichloro analog ).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., νmax ~1682 cm⁻¹ for C=O stretch).

- Melting Point Analysis : Ensure consistency with literature values (e.g., 98–99°C for structural analogs ).

Q. How should researchers handle 4-Butyloxy-3,5-dimethoxybenzoic acid to ensure safety and stability?

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Solubility : Use polar aprotic solvents (e.g., DCM, acetone) for reactions; aqueous solubility is limited.

- Safety Precautions : Wear EN 166-compliant goggles, avoid dust formation, and ensure fume hood use during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 4-Butyloxy-3,5-dimethoxybenzoic acid derivatives?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Temperature Control : Optimize reflux duration (e.g., 16–24 hours) to balance conversion and side-product formation .

- Coupling Reagents : For amide/ester derivatives, use in situ acid chloride formation (oxalyl chloride/DMF) followed by thiocyanate coupling (e.g., 23% yield for Tenovin-36 analog ).

Q. What is the impact of substituent variation (e.g., methoxy vs. chloro) on the biological activity of benzoic acid derivatives?

- Comparative Studies : Substitute the butyloxy group with benzyloxy or shorter alkoxy chains (e.g., methoxy) to assess changes in lipophilicity and bioactivity.

- Enzyme Inhibition : Test analogs against salicylate-dependent enzymes (e.g., cyclooxygenase) using fluorescence-based assays .

- Structural-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett σ values) with antioxidant or anti-inflammatory potency .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Kinase Profiling : Use high-throughput screening against kinase libraries (e.g., EGFR, VEGFR) with ATP-competitive assays.

- Molecular Docking : Model interactions between the compound’s methoxy/butyloxy groups and kinase active sites (e.g., hydrophobic pockets).

- Cytotoxicity Assays : Validate selectivity via MTT assays on normal vs. cancer cell lines .

Q. What strategies are effective in developing HPLC methods for quantifying trace impurities in 4-Butyloxy-3,5-dimethoxybenzoic acid?

- Column Selection : Use C18 reverse-phase columns with a mobile phase of acetonitrile/water (0.1% formic acid).

- Gradient Optimization : Adjust from 50% to 95% acetonitrile over 20 minutes to resolve polar byproducts.

- Detection : UV detection at 254 nm for aromatic moieties; cross-validate with LC-MS for low-abundance impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.